4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE
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Overview
Description
4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, nitro, and thiazole groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with 5-nitro-1,3-thiazole-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C
Substitution: Amines, thiols, base catalysts
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 4-(2,4-DICHLOROPHENOXY)-N~1~-(5-AMINO-1,3-THIAZOL-2-YL)BUTANAMIDE
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 4-(2,4-DICHLOROPHENOXY)BUTANOIC ACID and 5-NITRO-1,3-THIAZOLE-2-AMINE
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and thiazole groups contribute to its binding affinity and specificity towards certain enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-DICHLOROPHENOXY)BUTANOIC ACID
- 5-NITRO-1,3-THIAZOLE-2-AMINE
- 2,4-DICHLOROPHENOXYACETIC ACID
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4S/c14-8-3-4-10(9(15)6-8)22-5-1-2-11(19)17-13-16-7-12(23-13)18(20)21/h3-4,6-7H,1-2,5H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSTVNRKWSNBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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